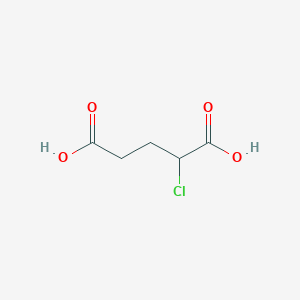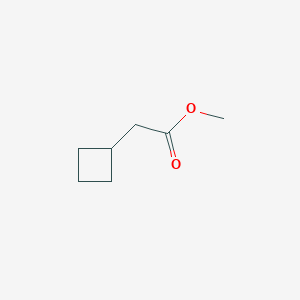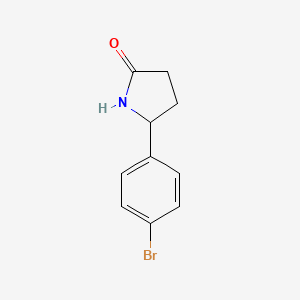
5-(4-Bromophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
5-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 207989-90-0. It has a molecular weight of 240.1 and its IUPAC name is 5-(4-bromophenyl)pyrrolidin-2-one . It is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 5-(4-Bromophenyl)pyrrolidin-2-one, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including 5-(4-Bromophenyl)pyrrolidin-2-one, are characterized by their target selectivity . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .It is typically stored in a dry room at normal temperature .
Wissenschaftliche Forschungsanwendungen
- Pyrrolidine compounds, including “5-(4-Bromophenyl)pyrrolidin-2-one”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to be bioactive molecules with target selectivity .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained include the development of compounds with different biological profiles .
- Among 1,5-diarylpyrrolidin-2-ones, there are selective and effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, etc .
- They are also capable of inhibiting glutaminyl cyclase and the glucagon receptor .
- The methods of application or experimental procedures involve the synthesis of 1,5-diarylpyrrolidin-2-ones .
- The results or outcomes obtained include the development of selective and effective inhibitors for various targets .
Medicinal Chemistry
Drug Discovery
- Pyrrolidine compounds are used in synthetic chemistry for the construction of complex molecules .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained include the synthesis of complex molecules with different biological profiles .
- Pyrrolidine compounds are used in the development of bioactive molecules with target selectivity .
- The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
- The results or outcomes obtained include the development of bioactive molecules with different biological profiles .
Synthetic Chemistry
Bioactive Molecule Development
- Pyrrolidine compounds are used in the pharmaceutical industry for the development of new drugs .
- The methods of application or experimental procedures involve the synthesis of pyrrolidine derivatives .
- The results or outcomes obtained include the development of new drugs with different biological profiles .
- Pyrrolidine compounds are used in the chemical industry for the synthesis of complex molecules .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained include the synthesis of complex molecules .
Pharmaceutical Industry
Chemical Industry
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCJXIUAVSTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476599 | |
| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)pyrrolidin-2-one | |
CAS RN |
207989-90-0 | |
| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

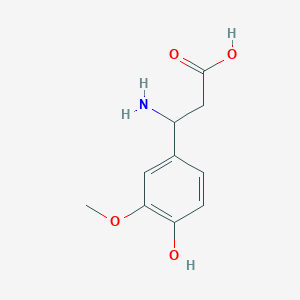
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)
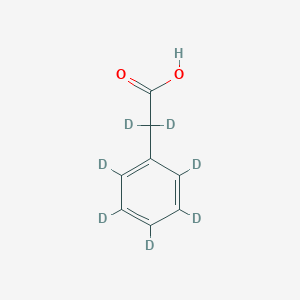
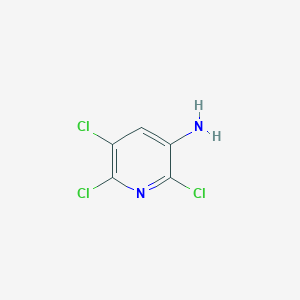
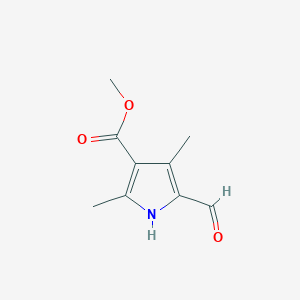
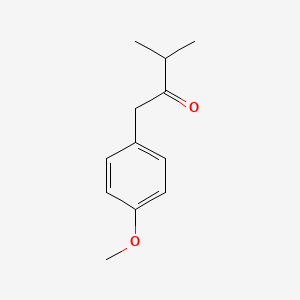
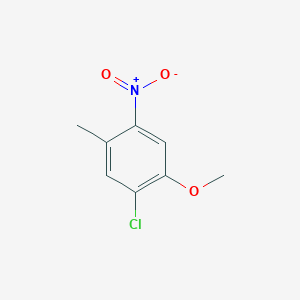
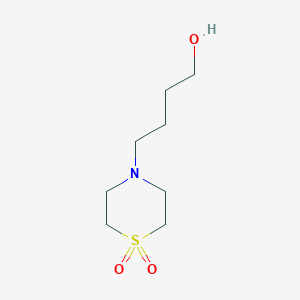
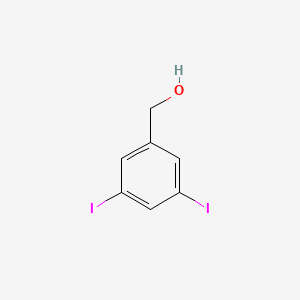
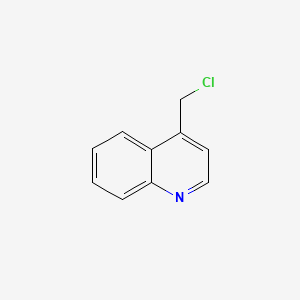
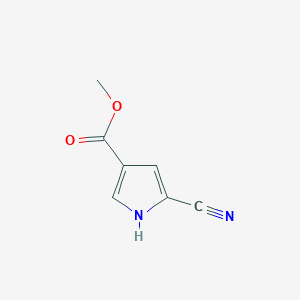
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
